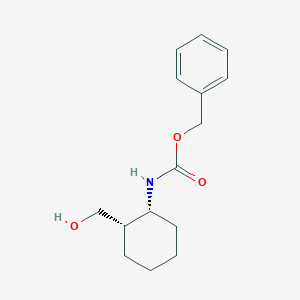

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Descripción general

Descripción

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol It is characterized by the presence of a benzyl group, a cyclohexyl ring, and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate typically involves the reaction of benzyl chloroformate with cis-(2-hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed:

Oxidation: Benzyl cis-(2-carboxycyclohexyl)carbamate.

Reduction: Benzyl cis-(2-aminomethyl)cyclohexylcarbamate.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy and stability. For instance, its structural properties allow for modifications that improve the pharmacokinetic profiles of drug candidates.

Case Study: Analgesic Development

In a study focusing on pain management, researchers synthesized new derivatives of this compound to evaluate their analgesic properties. The derivatives exhibited significant pain-relieving effects in animal models, demonstrating the compound's potential in developing new pain medications.

Cosmetic Formulations

Skin-Conditioning Properties

The compound is incorporated into cosmetic products due to its skin-conditioning properties. It enhances the texture and hydration of creams and lotions, making it a valuable ingredient in skincare formulations.

Data Table: Cosmetic Applications

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Hydration and texture | 1-5 |

| Anti-aging creams | Skin conditioning | 0.5-3 |

| Sunscreens | UV protection enhancement | 1-4 |

Agricultural Chemicals

Protective Agent for Crops

this compound is also used in formulating agrochemicals. It acts as a protective agent against pests and diseases, contributing to improved crop yields.

Case Study: Efficacy Against Pests

A field trial demonstrated that crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. This highlights its potential as an eco-friendly alternative to conventional pesticides.

Polymer Chemistry

Specialty Polymers Production

In polymer chemistry, this compound is used to produce specialty polymers that exhibit enhanced mechanical properties and stability. Its incorporation into polymer matrices can lead to materials with improved durability and performance characteristics.

Data Table: Polymer Properties

| Property | Standard Polymer | Polymer with Benzyl Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 250 |

Research Applications

Reagent for Reaction Mechanisms

this compound serves as a valuable reagent in academic and industrial research settings. It is used for studying reaction mechanisms and developing new synthetic pathways.

Case Study: Synthetic Pathway Development

Researchers exploring novel synthetic pathways employed this compound to facilitate complex reactions. The compound's unique structure allowed for the successful synthesis of previously challenging compounds, showcasing its utility in organic chemistry.

Mecanismo De Acción

The mechanism of action of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

- Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

- Benzyl cis-(2-hydroxyethyl)cyclohexylcarbamate

- Benzyl cis-(2-hydroxymethyl)cyclopentylcarbamate

Comparison: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its trans isomer, the cis configuration may result in different binding affinities and selectivities. The presence of the hydroxymethyl group also distinguishes it from other similar compounds, providing additional sites for chemical modification and functionalization .

Actividad Biológica

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its chemical properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C_{13}H_{17}N_{1}O_{3}

- Molecular Weight : 263.33 g/mol

- CAS Number : 213672-66-3

- Structural Features : The compound features a benzyl group, a hydroxymethyl group, and a carbamate functional group, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction is crucial for its role as a probe in enzyme-substrate studies.

- Cell Membrane Permeability : The presence of the benzyl group enhances the compound's ability to cross cell membranes, increasing its bioavailability and effectiveness in cellular environments.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Low |

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxic Activity

Cytotoxicity assays using human cancer cell lines (e.g., MDA-MB-231 and HepG-2) have shown that the compound may reduce cell viability, indicating potential as an anticancer agent. The results from MTT assays suggest that higher concentrations lead to significant reductions in cell viability compared to controls .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study explored the compound's role as an inhibitor of acetylcholinesterase, suggesting implications for treating neurological disorders. The structure-activity relationship revealed that modifications to the hydroxymethyl group could enhance inhibitory potency.

- Synthesis and Characterization : Various synthesis methods have been documented, including the use of Suzuki–Miyaura coupling reactions to create derivatives with enhanced biological activity. Characterization techniques such as NMR and mass spectrometry confirm structural integrity and purity .

- Comparative Studies : When compared to similar compounds like Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, the cis configuration of this compound appears to confer unique binding affinities, which may influence its pharmacological profile .

Propiedades

IUPAC Name |

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOCIWFRPQJLH-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641006 | |

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213672-66-3 | |

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.